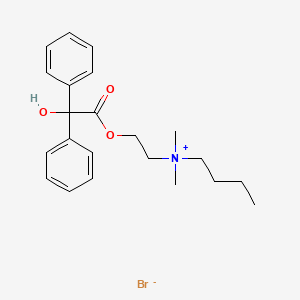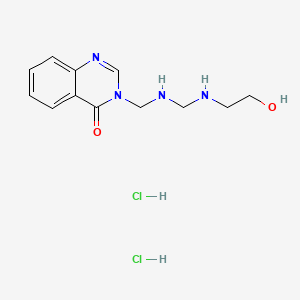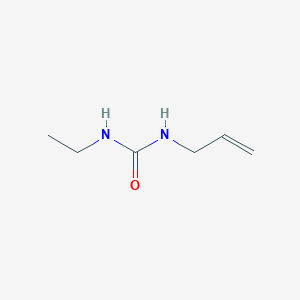![molecular formula C22H17F2NO3 B13762891 3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-33-5](/img/structure/B13762891.png)
3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with an appropriate Grignard reagent to produce the desired ester . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under acidic or basic conditions.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo benzylic oxidation, leading to the formation of reactive intermediates that can interact with various cellular components . These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the difluorobiphenyl moiety.
Methyl benzoate: Another ester with a similar backbone but different alkyl group.
Ethyl acetate: A common ester used in various applications but with a different functional group arrangement.
Uniqueness
3-(ethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the presence of the difluorobiphenyl moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1095208-33-5 |
|---|---|
Molekularformel |
C22H17F2NO3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[4-(2,4-difluorophenyl)-2-(ethylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C22H17F2NO3/c1-2-25-21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26) |
InChI-Schlüssel |
WAYVINSUZQCTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


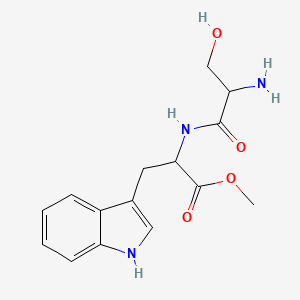
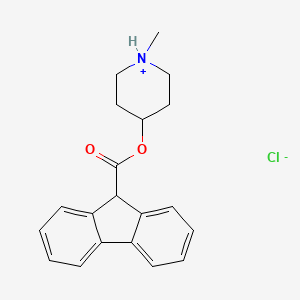
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

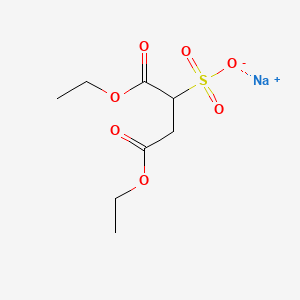
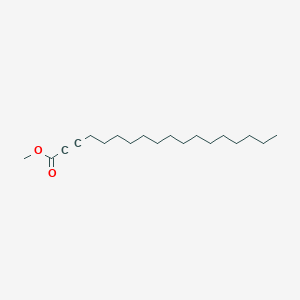

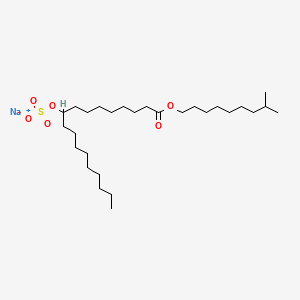
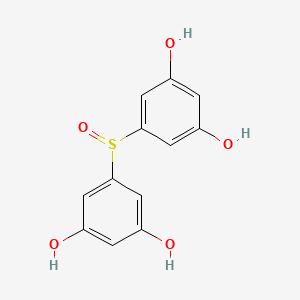

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
